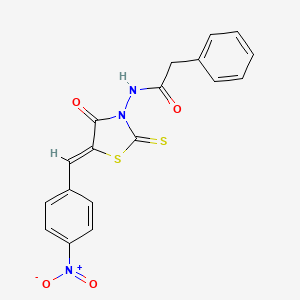![molecular formula C9H7N5S B2976053 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 320416-40-8](/img/structure/B2976053.png)
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are interesting due to their valuable biological properties. Some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and they can also act as antifungal, antitubercular, and antibacterial agents .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
The molecular formula of “6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is C9H7N5S . Its average mass is 217.250 Da and its monoisotopic mass is 217.042221 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the annulation of 1,2,4-triazole fragment to pyrimidine ring and the oxidation of aminopyrimidine Shiff bases . The condensation of hydrazides with aminopyrimidine Shiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
TPs have been found to exhibit antibacterial and antifungal properties . This makes them potentially useful in the development of new antimicrobial agents.
Antiviral Applications
TPs have also shown antiviral properties . This suggests that they could be used in the development of antiviral drugs.
Antiparasitic Applications
TPs have demonstrated antiparasitic activity . This could make them valuable in the treatment of parasitic infections.
Anticancer Applications
TPs have been found to have anticancer properties . They could potentially be used in the development of new cancer treatments.
Treatment of Neurological Disorders
Some TPs have been reported as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . These properties suggest potential applications in the treatment of neurological disorders such as Alzheimer’s disease and insomnia .
Cardiovascular Applications
TPs have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
CDK2 Inhibition for Cancer Treatment
Some derivatives of TPs have been found to inhibit CDK2, a target for cancer treatment . This suggests that they could be used in the development of new cancer therapies.
Use in Agriculture
TPs have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal .
Wirkmechanismus
While the specific mechanism of action for “6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is not mentioned in the search results, it is known that non-covalent inhibitors mainly act by binding to the active site stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions .
Zukünftige Richtungen
The future directions for “6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, [1,2,4]triazolo[1,5-a]pyrimidines have shown promise as corrosion inhibitors and as potential drug candidates for diseases like cancer .
Eigenschaften
IUPAC Name |
6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-8-7(6-1-2-15-4-6)3-11-9-12-5-13-14(8)9/h1-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCZVCMCVRHJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(N3C(=NC=N3)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

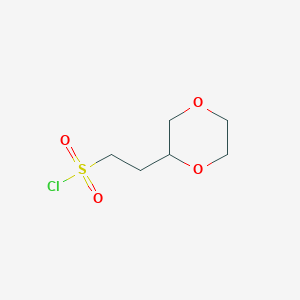
![N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2975971.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2975972.png)
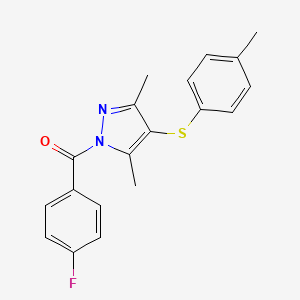
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/no-structure.png)
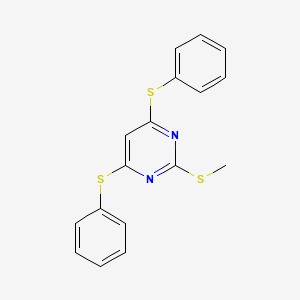

![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)
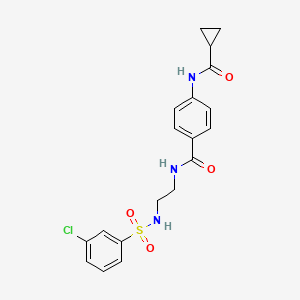
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B2975986.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)
